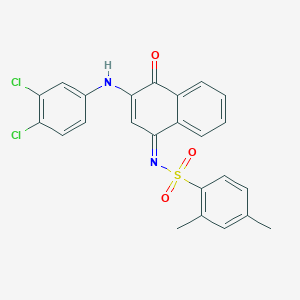![molecular formula C22H22FNO6S B284996 Ethyl 5-{butyryl[(4-fluorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B284996.png)
Ethyl 5-{butyryl[(4-fluorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 5-{butyryl[(4-fluorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate, also known as EF5, is a chemical compound that has gained significant attention in the field of scientific research. EF5 is a hypoxia marker that is used to detect low oxygen levels in tissues and cells. This compound has been used extensively in cancer research, as hypoxia is a common feature of solid tumors.
作用机制
Ethyl 5-{butyryl[(4-fluorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate works by binding to proteins in cells that are activated under low oxygen conditions. Specifically, Ethyl 5-{butyryl[(4-fluorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate binds to proteins that contain a certain amino acid sequence, known as the Ethyl 5-{butyryl[(4-fluorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate-binding site. Once Ethyl 5-{butyryl[(4-fluorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate binds to these proteins, it becomes trapped in the cells and can be detected using various imaging techniques.
Biochemical and Physiological Effects:
Ethyl 5-{butyryl[(4-fluorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate has been shown to have minimal toxicity and does not affect normal cells or tissues. However, it can cause some side effects in high doses, such as nausea, vomiting, and headaches. Ethyl 5-{butyryl[(4-fluorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate has also been shown to enhance the effectiveness of radiation therapy in cancer treatment.
实验室实验的优点和局限性
One of the major advantages of Ethyl 5-{butyryl[(4-fluorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate is its specificity for hypoxic cells and tissues. This allows researchers to accurately detect and measure hypoxia levels in tumors, which can help guide treatment decisions. However, Ethyl 5-{butyryl[(4-fluorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate has some limitations in lab experiments, such as the need for specialized imaging techniques and the potential for false positives or negatives.
未来方向
There are several potential future directions for Ethyl 5-{butyryl[(4-fluorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate research. One area of interest is the development of new imaging techniques that can more accurately detect Ethyl 5-{butyryl[(4-fluorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate in tissues and cells. Another area of focus is the use of Ethyl 5-{butyryl[(4-fluorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate in combination with other drugs or therapies to enhance their effectiveness in cancer treatment. Additionally, Ethyl 5-{butyryl[(4-fluorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate may have applications in other areas of research, such as cardiovascular disease and neurodegenerative disorders.
In conclusion, Ethyl 5-{butyryl[(4-fluorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate is a hypoxia marker that has significant potential for scientific research, particularly in cancer research. Its specificity for hypoxic cells and tissues makes it a valuable tool for detecting and measuring hypoxia levels in tumors. While there are some limitations to its use in lab experiments, the future directions for Ethyl 5-{butyryl[(4-fluorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate research are promising and may lead to new treatments and therapies for a variety of diseases.
合成方法
The synthesis of Ethyl 5-{butyryl[(4-fluorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate involves several steps, starting with the reaction between 5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid and butyryl chloride to form 5-butyryl-2-methyl-1-benzofuran-3-carboxylic acid. This intermediate is then reacted with ethyl chloroformate to produce ethyl 5-butyryl-2-methyl-1-benzofuran-3-carboxylate. The final step involves the reaction between ethyl 5-butyryl-2-methyl-1-benzofuran-3-carboxylate and 4-fluorobenzenesulfonyl chloride to produce Ethyl 5-{butyryl[(4-fluorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate.
科学研究应用
Ethyl 5-{butyryl[(4-fluorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate is primarily used as a hypoxia marker in scientific research, particularly in cancer research. Hypoxia is a common feature of solid tumors, as the rapid growth of cancer cells often outpaces the development of new blood vessels to supply oxygen. Ethyl 5-{butyryl[(4-fluorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate is used to detect low oxygen levels in tumor tissues and cells, which can help researchers understand the mechanisms of tumor growth and develop new treatments for cancer.
属性
分子式 |
C22H22FNO6S |
|---|---|
分子量 |
447.5 g/mol |
IUPAC 名称 |
ethyl 5-[butanoyl-(4-fluorophenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C22H22FNO6S/c1-4-6-20(25)24(31(27,28)17-10-7-15(23)8-11-17)16-9-12-19-18(13-16)21(14(3)30-19)22(26)29-5-2/h7-13H,4-6H2,1-3H3 |
InChI 键 |
OFUIAVRUWLKOOD-UHFFFAOYSA-N |
SMILES |
CCCC(=O)N(C1=CC2=C(C=C1)OC(=C2C(=O)OCC)C)S(=O)(=O)C3=CC=C(C=C3)F |
规范 SMILES |
CCCC(=O)N(C1=CC2=C(C=C1)OC(=C2C(=O)OCC)C)S(=O)(=O)C3=CC=C(C=C3)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-{12-oxo-17-oxatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1,3,5,7,9,11(16)-hexaen-8-yl}thiophene-2-sulfonamide](/img/structure/B284914.png)
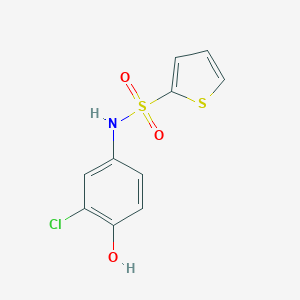
![N-(2-oxonaphtho[2,1-d][1,3]oxathiol-5-yl)-2-naphthalenesulfonamide](/img/structure/B284922.png)
![Methyl 2-methyl-5-[(2-thienylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate](/img/structure/B284923.png)
![N-{4-[(1-oxo-4-{[(2,4,5-trimethylphenyl)sulfonyl]imino}-1,4-dihydro-2-naphthalenyl)amino]phenyl}acetamide](/img/structure/B284927.png)
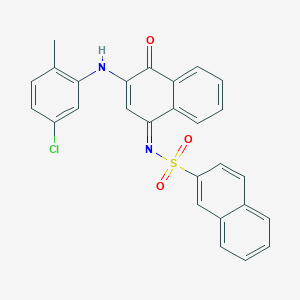

![N-[(1Z)-3-[(5-chloro-2-methylphenyl)amino]-4-oxonaphthalen-1(4H)-ylidene]-4-methoxybenzenesulfonamide](/img/structure/B284933.png)
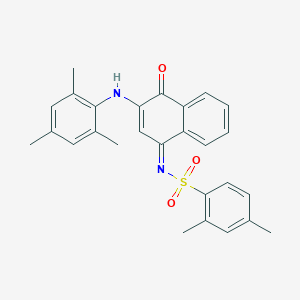
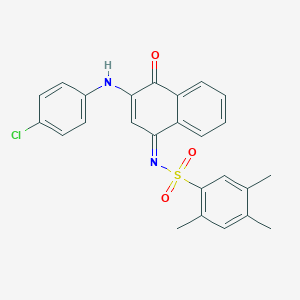
![3-[[(4Z)-1-oxo-4-(2,4,5-trimethylphenyl)sulfonyliminonaphthalen-2-yl]amino]benzoic acid](/img/structure/B284938.png)
![N-{4-hydroxy-3-[(4-methylphenyl)thio]-1-naphthyl}benzenesulfonamide](/img/structure/B284939.png)
![2,4-dimethyl-N-(3-[(4-methylphenyl)sulfanyl]-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide](/img/structure/B284940.png)
